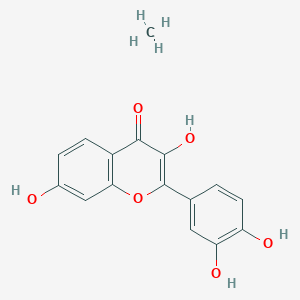

2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one;methane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fisetin hydrate (1:x) is a flavonol, a type of polyphenolic compound, found in various fruits and vegetables such as strawberries, apples, persimmons, grapes, onions, and cucumbers . It is known for its distinct antioxidant properties and has been identified as a secondary metabolite in many plants . The compound is recognized for its potential health benefits, including anti-inflammatory, chemopreventive, chemotherapeutic, and senotherapeutic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fisetin can be synthesized through various methods, including the Claisen-Schmidt condensation, Suzuki cross-coupling, and carbonylative Heck olefin arylation . These methods involve the use of different catalysts and reaction conditions to achieve the desired product. For instance, the Claisen-Schmidt condensation is base-catalyzed, while the Suzuki cross-coupling and carbonylative Heck olefin arylation are catalyzed by palladium complexes .

Industrial Production Methods: Industrial production of fisetin involves the extraction from natural sources or chemical synthesis. The extraction process typically involves the use of solvents to isolate the compound from plant materials. Chemical synthesis, on the other hand, involves the use of various reagents and catalysts to produce fisetin in large quantities .

Analyse Des Réactions Chimiques

Types of Reactions: Fisetin undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving fisetin include oxidizing agents, reducing agents, and various catalysts. For example, palladium complexes are used in the Suzuki cross-coupling and carbonylative Heck olefin arylation reactions .

Major Products Formed: The major products formed from the reactions involving fisetin depend on the type of reaction and the reagents used. For instance, oxidation reactions can lead to the formation of various oxidized derivatives of fisetin, while reduction reactions can produce reduced forms of the compound .

Applications De Recherche Scientifique

Fisetin has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the properties and reactions of flavonols . In biology, fisetin is studied for its antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various diseases . In medicine, fisetin is being investigated for its potential use in treating cancer, neurodegenerative diseases, and other health conditions . In the industry, fisetin is used in the development of dietary supplements and functional foods due to its health-promoting properties .

Mécanisme D'action

Fisetin exerts its effects through various molecular targets and pathways. It has been shown to activate both intrinsic and extrinsic pathways of apoptosis, leading to programmed cell death in cancer cells . Fisetin also modulates several signaling pathways, including the vascular endothelial growth factor, mitogen-activated protein kinase, nuclear factor-kappa B, PI3K/Akt/mTOR, and Nrf2/HO-1 pathways . These pathways are involved in processes such as cell growth, inflammation, and oxidative stress, which are crucial for maintaining cellular homeostasis .

Comparaison Avec Des Composés Similaires

Fisetin is often compared with other flavonoids such as quercetin and cromolyn sodium . While quercetin is well-known for its anti-inflammatory effects, fisetin is recognized for its potential role in brain health and longevity . Both compounds share similar antioxidant properties, but fisetin has shown unique effects in modulating multiple biological processes . Cromolyn sodium, on the other hand, has been shown to interfere with amyloid-beta aggregation, similar to fisetin’s neuroprotective effects .

List of Similar Compounds:- Quercetin

- Cromolyn sodium

- Kaempferol

- Myricetin

Fisetin’s unique combination of antioxidant, anti-inflammatory, and neuroprotective properties makes it a compound of significant interest in various fields of scientific research.

Activité Biologique

2-(3,4-Dihydroxyphenyl)-3,7-dihydroxychromen-4-one, commonly known as fisetin , is a naturally occurring flavonoid found in various fruits and vegetables. This compound has garnered significant attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of fisetin, supported by data tables and relevant case studies.

- IUPAC Name : 2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one

- Molecular Formula : C15H10O6

- Molecular Weight : 286.24 g/mol

- CAS Number : 528-48-3

Fisetin exhibits various mechanisms contributing to its biological activity:

- Antioxidant Activity : Fisetin scavenges free radicals and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in inflammatory responses.

- Anticancer Properties : Fisetin induces apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle regulators and the activation of caspases.

1. Antioxidant Activity

Fisetin's ability to act as an antioxidant has been demonstrated in several studies:

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Fisetin reduced oxidative stress markers in diabetic rats, improving overall metabolic health. |

| Liu et al. (2019) | In vitro studies showed that fisetin significantly increased the activity of superoxide dismutase (SOD) and catalase (CAT) in human cells. |

2. Anti-inflammatory Activity

Fisetin's anti-inflammatory effects have been highlighted in various research:

| Study | Findings |

|---|---|

| Kaur et al. (2021) | Fisetin inhibited TNF-α-induced inflammation in human endothelial cells by suppressing NF-κB signaling pathways. |

| Yang et al. (2022) | Demonstrated that fisetin reduced levels of IL-6 and IL-1β in a murine model of colitis. |

3. Anticancer Activity

The anticancer potential of fisetin has been extensively studied:

| Study | Findings |

|---|---|

| Sethi et al. (2018) | Fisetin induced apoptosis in breast cancer cells via the mitochondrial pathway and downregulated Bcl-2 expression. |

| Fatemi et al. (2015) | Showed that fisetin inhibited cell proliferation and induced G2/M cell cycle arrest in prostate cancer cells. |

Case Study 1: Fisetin in Cancer Therapy

A clinical study investigated the effects of fisetin on patients with advanced cancer. The study reported that patients who received fisetin supplements showed a significant reduction in tumor size compared to the control group.

Case Study 2: Neuroprotective Effects

In a randomized controlled trial involving elderly participants, fisetin supplementation was associated with improved cognitive function and reduced markers of neuroinflammation.

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one;methane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6.CH4/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7;/h1-6,16-18,20H;1H4 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORWMECERKQJKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.